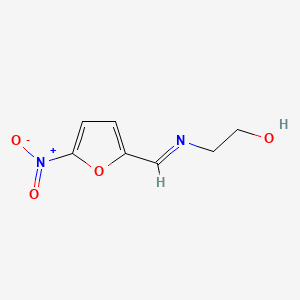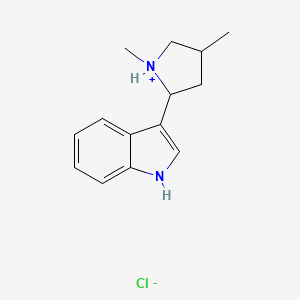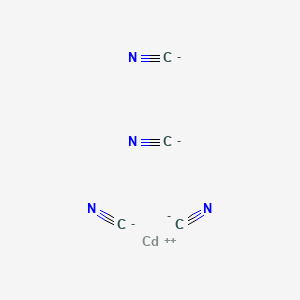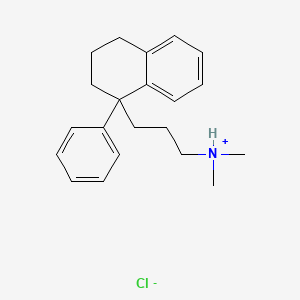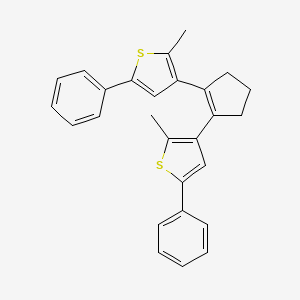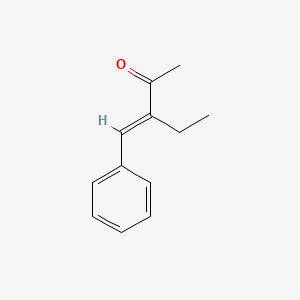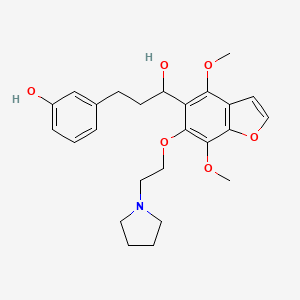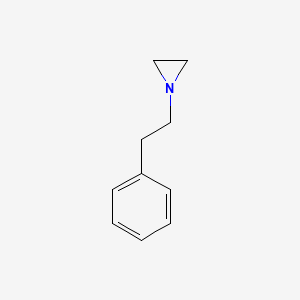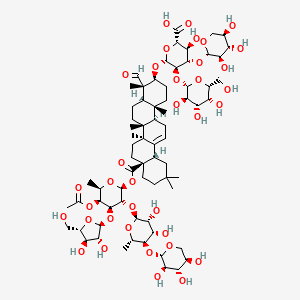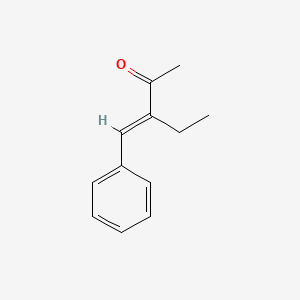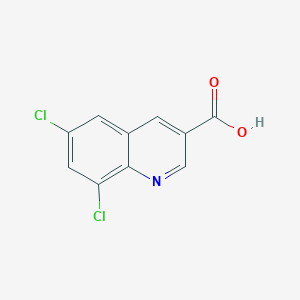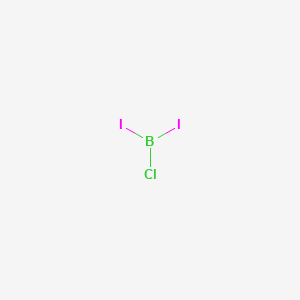
Chlorodiiodoborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorodiiodoborane is a chemical compound with the formula BClI₂. It is a boron-containing compound where boron is bonded to one chlorine atom and two iodine atoms. This compound is known for its unique reactivity and has been studied for various applications in chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorodiiodoborane can be synthesized through several methods. One common method involves the reaction of boron trichloride (BCl₃) with iodine (I₂) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
[ \text{BCl}_3 + 2\text{I}_2 \rightarrow \text{BClI}_2 + 2\text{ICl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorodiiodoborane undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can participate in substitution reactions where the chlorine or iodine atoms are replaced by other groups.
Oxidation and Reduction Reactions: It can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state compounds.
Addition Reactions: this compound can add to unsaturated compounds, such as alkenes and alkynes, to form addition products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include substituted boranes where the chlorine or iodine atoms are replaced by other functional groups.
Oxidation Reactions: Products include boron oxides or higher oxidation state boron compounds.
Reduction Reactions: Products include lower oxidation state boron compounds or boron hydrides.
Applications De Recherche Scientifique
Chlorodiiodoborane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the introduction of boron into organic molecules. It is also used in the preparation of boron-containing polymers and materials.
Biology: this compound is studied for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that targets cancer cells with boron-containing compounds.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique reactivity and ability to form stable complexes with various biomolecules.
Industry: It is used in the production of advanced materials, such as boron-containing ceramics and glasses, which have applications in electronics and aerospace industries.
Mécanisme D'action
The mechanism of action of chlorodiiodoborane involves its ability to form stable complexes with various molecules. The boron atom in this compound can coordinate with electron-rich species, making it a useful reagent in various chemical reactions. In biological systems, its mechanism of action is related to its ability to deliver boron to specific targets, such as cancer cells, for therapeutic purposes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroborane (BCl₂H): Similar to chlorodiiodoborane but contains two chlorine atoms and one hydrogen atom.
Diiodoborane (BI₂H): Contains two iodine atoms and one hydrogen atom.
Chlorodibromoborane (BClBr₂): Contains one chlorine atom and two bromine atoms.
Uniqueness
This compound is unique due to its specific combination of chlorine and iodine atoms bonded to boron. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and materials science.
Propriétés
Numéro CAS |
13709-74-5 |
|---|---|
Formule moléculaire |
BClI2 |
Poids moléculaire |
300.07 g/mol |
Nom IUPAC |
chloro(diiodo)borane |
InChI |
InChI=1S/BClI2/c2-1(3)4 |
Clé InChI |
BCAVRNMZJVDTPE-UHFFFAOYSA-N |
SMILES canonique |
B(Cl)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
